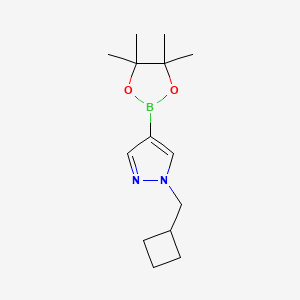
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride
Vue d'ensemble
Description
“(4,4-Difluoropiperidin-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1331775-99-5 . It has a molecular weight of 187.62 and its molecular formula is C6H11F2NO.ClH . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11F2NO.ClH/c7-6(8)1-2-9-3-5(6)4-10;/h5,9-10H,1-4H2;1H . The SMILES string representation is FC1(CCNCC1CO)F .
Physical And Chemical Properties Analysis
This compound is a liquid . The exact mass and monoisotopic mass of the compound are 151.08087030 g/mol .
Applications De Recherche Scientifique
Applications in Organic Synthesis and Catalysis
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride appears to be utilized primarily in organic synthesis and catalysis processes. For instance, a catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine was developed to synthesize compounds with significant potential in pest control. The synthesis process involves methanol and yields compounds that exhibit high mortality against Myzus persicae, a type of pest (Zhao et al., 2020). Additionally, the use of palladium nanoparticles, stabilized by specific compounds, in methanol has shown efficiency as recoverable catalysts for Suzuki cross-couplings and Heck reactions under certain conditions, indicating the potential of methanol in enhancing catalysis processes (Moreno-Mañas et al., 2001).
Role in Chemical Synthesis
The compound also finds its use in the synthesis of various complex molecules. A study highlighted the synthesis of α-hydroxy esters based on the glycolate enolate alkylation, utilizing a chiral auxiliary for asymmetric synthesis, where methanol is involved in the process (Jung et al., 2000). Moreover, the synthesis of novel ring systems like benzimidazo[1,2-c][1,2,3]thiadiazoles involved the use of compounds like (1-Amino-1H-benzimidazol-2-yl)methanol, which might share structural similarities or synthesis pathways with (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, highlighting its potential role in the synthesis of complex organic compounds (Tumkevičius et al., 2003).
Importance in Material Science
Additionally, this chemical seems to play a role in material science. A study on hydrochloride crystals based on specific radicals investigated the magnetic properties and crystal-stacking structures, contributing to our understanding of material properties and potential applications in various fields (Yong et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
(4,4-difluoropiperidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)1-2-9-3-5(6)4-10;/h5,9-10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLKYPPNCKYROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)


![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)
![2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1428739.png)


![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)


![Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1428746.png)